
(3-Decanoyloxy-2-hexadecanoyloxypropyl) hexadecanoate
描述
1,2-二棕榈酰基-3-癸酰基-消旋甘油酯,也称为 TG(16:0/16:0/10:0),属于三酰甘油 (TAGs) 类。它由三个脂肪酸链酯化到甘油主链上。 该化合物的系统名称为 3-(癸酰氧基)-1,2-丙二醇二十六烷酸酯 .
准备方法
合成路线:
化学合成: 该化合物可以通过甘油与棕榈酸 (十六烷酸) 和癸酸 (癸酸) 的酯化反应来合成。该反应涉及去除水 (脱水) 以形成酯键。
酶促合成: 脂肪酶可以催化甘油和脂肪酸的酯化,提供一种更特异性且环保的方法。
工业生产:
1,2-二棕榈酰基-3-癸酰基-消旋甘油酯通常不会大量工业生产。它可以通过定制合成或研究目的获得。
化学反应分析
该化合物可以进行各种反应:
水解: 酶促或酸性水解会破坏酯键,生成甘油和相应的脂肪酸。
氧化: 脂肪酸链可以进行氧化反应,导致形成氢过氧化物和其他氧化产物。
还原: 脂肪酸中羰基的还原可以在特定条件下发生。
取代: 该化合物可以参与取代反应,例如酰化或脱酰化。
常见试剂包括脂肪酶、酸、碱和氧化剂。主要产物取决于具体的反应条件。
科学研究应用
1,2-二棕榈酰基-3-癸酰基-消旋甘油酯在以下方面有应用:
脂质双层研究: 它形成经典的脂质双层,并在低温下表现出独特的性质,其中烃链相互交织.
药物递送: TAGs 由于其生物相容性和溶解性而用作亲脂性药物的载体。
营养和代谢研究: TAGs 在能量储存和代谢中发挥作用。
作用机制
该化合物的作用机制取决于其具体的背景。作为一种脂质,它可以影响膜流动性、细胞信号传导和代谢途径。需要进一步的研究来阐明其精确的分子靶点。
相似化合物的比较
1,2-二棕榈酰基-3-癸酰基-消旋甘油酯与其他 TAGs 具有相似性,例如 1,2-二棕榈酰基-sn-甘油-3-磷酸-消旋-(1-甘油) 和 1,2-二棕榈酰基-3-肉豆蔻酰基-消旋甘油酯 。其独特的脂肪酸组合使其与相关化合物区分开来。
属性
IUPAC Name |
(3-decanoyloxy-2-hexadecanoyloxypropyl) hexadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H86O6/c1-4-7-10-13-16-18-20-22-24-26-29-32-35-38-44(47)50-41-42(40-49-43(46)37-34-31-28-15-12-9-6-3)51-45(48)39-36-33-30-27-25-23-21-19-17-14-11-8-5-2/h42H,4-41H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBURFJXMBPWRIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H86O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
723.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


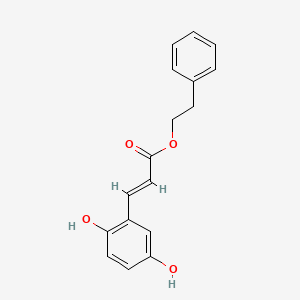
![(5Z,5'Z,8Z,8'Z,11Z,11'Z,14Z,14'Z)-5,8,11,14-eicosatetraenoic acid, 1,1'-[2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1,3-propanediyl] ester](/img/structure/B3026013.png)
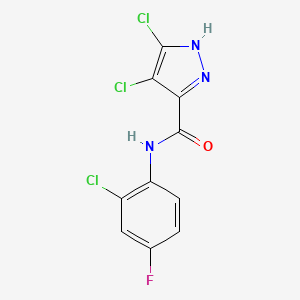
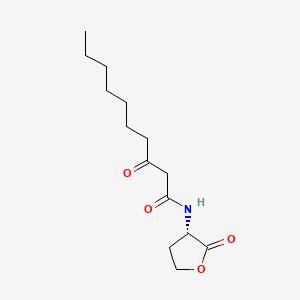
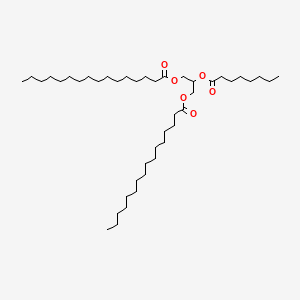
![trans-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide](/img/structure/B3026023.png)
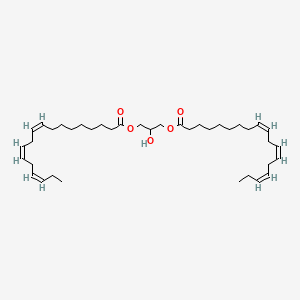
![(1R,2R,5S,8S,9S,12R,14S,17R,18R,21S,24S,25S,28R,30S)-2,9,18,25-Tetramethyl-12,28-bis[(1S)-1-[(2S,5R)-5-methyloxolan-2-yl]ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone](/img/structure/B3026026.png)
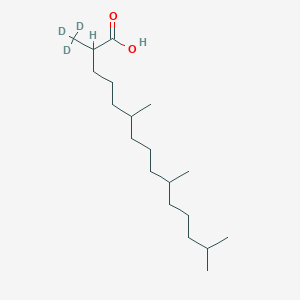
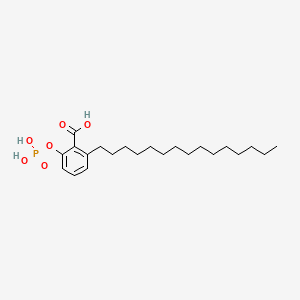

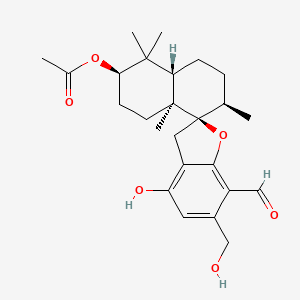
![trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride](/img/structure/B3026032.png)
![3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride](/img/structure/B3026034.png)
